molecular formula C12H16O4 B13554767 Benzenepropanal, 2,4,5-trimethoxy- CAS No. 261619-89-0

Benzenepropanal, 2,4,5-trimethoxy-

Cat. No.: B13554767
CAS No.: 261619-89-0
M. Wt: 224.25 g/mol
InChI Key: XJLCKKVBWNWFDQ-UHFFFAOYSA-N
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Description

Benzenepropanal, 2,4,5-trimethoxy- (CAS Registry Number 261619-89-0) is an aromatic propanal derivative of high interest in fragrance research and organic synthesis. Its molecular formula is C12H16O4, with a molecular weight of 224.25 g/mol . This compound, also known as 2,4,5-trimethoxybenzenepropanal, is structurally characterized by a propanal chain attached to a 2,4,5-trimethoxy-substituted benzene ring, which significantly influences its olfactory and chemical properties . Researchers value this compound for its potential as a key intermediate in the development of novel fragrance materials. Its structure suggests utility in creating complex scent profiles, and it is related to fragrance materials discussed in patents for consumer products . The calculated physical properties include a density of approximately 1.078 g/cm³ and a boiling point of around 324.8°C at 760 mmHg, which are critical parameters for laboratory handling and purification processes . In synthetic chemistry, the molecule presents multiple reactive sites: the aldehyde group can undergo condensation or reduction reactions, while the methoxy groups on the aromatic ring can be susceptible to demethylation or other electrophilic substitutions, making it a versatile building block for more complex chemical entities . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is absolutely not for personal use.

Properties

CAS No.

261619-89-0

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3-(2,4,5-trimethoxyphenyl)propanal

InChI

InChI=1S/C12H16O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h6-8H,4-5H2,1-3H3

InChI Key

XJLCKKVBWNWFDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCC=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanal, 2,4,5-trimethoxy- typically involves the following steps:

    Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.

    Grignard Reaction: The aldehyde group of 2,4,5-trimethoxybenzaldehyde is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.

    Oxidation: The resulting alcohol is then oxidized to form Benzenepropanal, 2,4,5-trimethoxy-.

Industrial Production Methods

The industrial production of Benzenepropanal, 2,4,5-trimethoxy- follows similar synthetic routes but on a larger scale. The process involves:

    Raw Materials: Using commercially available 2,4,5-trimethoxybenzaldehyde.

    Reaction Conditions: Conducting the Grignard reaction and subsequent oxidation under controlled conditions to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanal, 2,4,5-trimethoxy- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: The major product is 2,4,5-trimethoxybenzoic acid.

    Reduction: The major product is 2,4,5-trimethoxybenzyl alcohol.

    Substitution: Depending on the substituent, products like 2,4,5-trimethoxybenzene derivatives are formed.

Scientific Research Applications

Benzenepropanal, 2,4,5-trimethoxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as neuroprotective effects.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzenepropanal, 2,4,5-trimethoxy- involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors, influencing their activity.

    Pathways: It may modulate signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Isomers

The position of methoxy groups on the benzene ring significantly impacts physicochemical and biological properties:

  • 2,3,4-Trimethoxy vs. 2,4,5-Trimethoxy: In a study synthesizing isobutyl phenylcyanoacrylates, the 2,4,5-trimethoxy isomer exhibited distinct NMR signals (δ 3.9 ppm for OCH3 groups) and a 74% yield, compared to other isomers like 3,4,5-trimethoxy derivatives, which may differ in symmetry and steric hindrance .
  • Antifungal Activity: Trimethoxy-substituted geranylphenols (e.g., compounds 17, 18, 22) demonstrated higher inhibition of Botrytis cinerea mycelial growth compared to mono- or dimethoxy analogs. However, acetylation of hydroxyl groups in trimethoxy derivatives reduced activity, highlighting the importance of free hydroxyl groups .

Functional Group Analogues

Compound Functional Group Key Properties/Activities Reference
Benzenepropanal, 2,4,5-trimethoxy- Aldehyde Likely reactive in nucleophilic additions (e.g., forming cinnamates)
2,4,5-Trimethoxycinnamate Ester (Cinnamate) Precursor to alcohols via reduction; used in polymer synthesis
2,4,5-Trimethoxyphenethylamine HCl Amine (Phenethylamine) Psychoactive properties due to structural similarity to mescaline
2,4,5-Trimethoxy chalcones α,β-Unsaturated ketone Antioxidant and anticancer activities (e.g., IC50 values < 10 μM in some assays)
  • Aldehyde vs. Carboxylic Acid: Benzenepropanoic acid, 2,4,5-trimethoxy-α-oxo- (CAS 38449-36-4) has a carboxylic acid group instead of an aldehyde. This substitution increases polarity and acidity (pKa ~2.34), making it less volatile (predicted boiling point 403°C) compared to aldehydes .
  • Aldehyde vs. Alcohol : (E)-3-(2,4,5-trimethoxy-phenyl)-prop-2-en-1-ol, synthesized via reduction of cinnamate esters, retains bioactivity but with reduced electrophilicity compared to the aldehyde precursor .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound (CAS) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Predicted Boiling Point (°C)
Benzenepropanal, 2,4,5-trimethoxy- (inferred) C12H16O4 240.26 ~350–400
Benzenepropanoic acid, 2,4,5-trimethoxy-α-oxo- (38449-36-4) C12H14O6 254.24 198 (decomp) 403.1 ±45.0
2,4,5-Trimethoxyphenethylamine HCl (3166-78-7) C11H18ClNO3 247.72

Table 2: Antifungal Activity of Methoxy-Substituted Compounds

Compound Type Methoxy Substitution % Mycelial Growth Inhibition Acetylation Effect
Geranylphenols Trimethoxy (e.g., 17,18,22) ~50% Reduces activity
Geranylphenols Dimethoxy (e.g., 14,16) ~25–30%
Geranylphenols Monomethoxy (e.g., 6,8) <10% Increases activity

Q & A

Basic: What are the established synthetic routes for 2,4,5-trimethoxybenzaldehyde, and how is its purity validated?

Methodological Answer:
2,4,5-Trimethoxybenzaldehyde (CAS 4460-86-0) is synthesized via oxidation of β-asarone, a natural precursor derived from Acorus calamus essential oil. The process involves refluxing β-asarone with potassium permanganate in acidic conditions, followed by purification via recrystallization . For synthetic derivatives, Claisen-Schmidt condensation is employed using substituted acetophenones under basic conditions (e.g., NaOH/ethanol) to yield chalcone intermediates, which are cyclized to isoxazoles using hydroxylamine hydrochloride .
Validation: Purity is confirmed by:

  • Chromatography : GC-MS for retention time and mass analysis .
  • Spectroscopy : 1H^1H NMR (δ 9.8 ppm for aldehyde proton) and 13C^{13}C NMR (δ 190–195 ppm for carbonyl) .
  • Melting Point : 112–114°C (lit.) .

Basic: How do researchers address the low aqueous solubility of 2,4,5-trimethoxybenzaldehyde in pharmacological assays?

Methodological Answer:
The compound exhibits low solubility (<0.1 g/100 mL at 22°C) , which is mitigated using:

  • Co-solvents : DMSO or ethanol (≤1% v/v) to maintain cell viability .
  • Nanoformulations : Liposomal encapsulation to enhance bioavailability .
  • Structural Analogs : Introducing hydrophilic groups (e.g., hydroxyl) while retaining the 2,4,5-trimethoxy core .

Advanced: How does the 2,4,5-trimethoxy substitution pattern influence biological activity in chalcone and isoxazole derivatives?

Methodological Answer:
The 2,4,5-trimethoxy group enhances electron density and steric bulk, facilitating interactions with biological targets:

  • Antimicrobial Activity : Para-substituted isoxazoles (e.g., 5b, 5c) show strong activity against E. coli and Bacillus subtilis (MIC: 8–12 µg/mL) due to improved membrane penetration .
  • Anticancer Activity : Derivatives with electron-donating groups (e.g., -OCH3_3) at the C-3 position exhibit higher inhibitory effects (IC50_{50}: 8.56–12.16 µg/mL) against MCF-7 and HeLa cells by disrupting tubulin polymerization .
    Mechanistic Insight : Molecular docking studies suggest binding to COX-2’s hydrophobic pocket via π-π stacking and hydrogen bonding .

Advanced: What computational approaches predict the electronic and optical properties of 2,4,5-trimethoxybenzaldehyde derivatives?

Methodological Answer:

  • Density-Functional Theory (DFT) : Used to calculate HOMO-LUMO gaps (e.g., 3.4–4.1 eV) and hyperpolarizability (β: 1.2 × 1030^{-30} esu) for nonlinear optical applications .
  • Molecular Dynamics (MD) : Simulates solvation effects and stability in biological membranes .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., LogP = 1.62 ), guiding drug design .

Advanced: What is the mechanistic basis for 2,4,5-trimethoxybenzaldehyde’s COX-2 inhibition?

Methodological Answer:
Asaraldehyde (2,4,5-trimethoxybenzaldehyde) inhibits COX-2 (52.69% at 100 µg/mL) by:

  • Downregulating Transcriptional Regulators : Suppresses C/EBPβ, C/EBPδ, and PPARγ, reducing COX-2 expression .
  • Direct Enzyme Interaction : Competitive inhibition confirmed via kinetic assays (Ki_i = 18 µM) and docking simulations showing binding to the arachidonic acid site .
    Experimental Validation :
  • Kinase Assays : COX-2 activity measured via prostaglandin H2_2 conversion .
  • Western Blotting : Quantifies protein expression levels in treated vs. untreated cells .

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